molecular formula C30H40N4O10 B10827521 N,N-diethyl-2-[2-[[4-(2-methylpropoxy)phenyl]methyl]-5-nitrobenzimidazol-1-yl]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

N,N-diethyl-2-[2-[[4-(2-methylpropoxy)phenyl]methyl]-5-nitrobenzimidazol-1-yl]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

Cat. No.: B10827521
M. Wt: 616.7 g/mol
InChI Key: DYOJYBAJCASQOS-UHFFFAOYSA-N
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Description

iso-Butonitazene (citrate): is a synthetic opioid belonging to the benzimidazole class. It is structurally similar to other opioids and is primarily used as an analytical reference standard in research and forensic applications . This compound is known for its potent analgesic effects and has been studied for its potential use in pain management.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of iso-Butonitazene (citrate) involves several steps, starting with the preparation of the benzimidazole core. The key steps include:

    Formation of the benzimidazole core: This is typically achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the nitro group: Nitration of the benzimidazole core is performed using a nitrating agent such as nitric acid.

    Alkylation: The nitrobenzimidazole is then alkylated with an appropriate alkyl halide to introduce the isobutoxybenzyl group.

    Reduction: The nitro group is reduced to an amine using a reducing agent like hydrogen gas in the presence of a catalyst.

    Formation of the citrate salt: The final step involves reacting the free base with citric acid to form the citrate salt.

Industrial Production Methods: Industrial production of iso-Butonitazene (citrate) follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

iso-Butonitazene (citrate) is primarily used in scientific research for the following applications:

Mechanism of Action

iso-Butonitazene (citrate) exerts its effects by binding to the mu-opioid receptor (MOR) in the central nervous system. This binding activates the receptor, leading to the inhibition of neurotransmitter release and subsequent analgesic effects. The compound’s potency is influenced by the length of the alkoxy chain, with longer chains generally resulting in higher potency .

Comparison with Similar Compounds

Comparison: iso-Butonitazene (citrate) is structurally similar to other nitazene analogs but differs in the length of the alkoxy chain. This structural variation influences its potency and pharmacological profile. For example, etonitazene, with an ethoxy chain, is more potent than iso-Butonitazene (citrate), while metonitazene and isotonitazene have similar potencies .

Properties

Molecular Formula

C30H40N4O10

Molecular Weight

616.7 g/mol

IUPAC Name

N,N-diethyl-2-[2-[[4-(2-methylpropoxy)phenyl]methyl]-5-nitrobenzimidazol-1-yl]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C24H32N4O3.C6H8O7/c1-5-26(6-2)13-14-27-23-12-9-20(28(29)30)16-22(23)25-24(27)15-19-7-10-21(11-8-19)31-17-18(3)4;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-12,16,18H,5-6,13-15,17H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

DYOJYBAJCASQOS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)OCC(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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